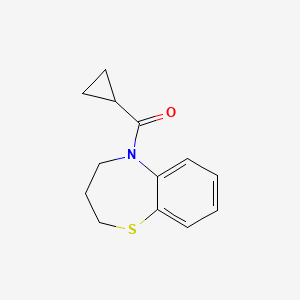
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has been studied extensively for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound has also been studied for its ability to enhance the effectiveness of chemotherapy and radiation therapy.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide is not fully understood. However, it is believed to work by stimulating the production of cytokines, which are proteins that play a key role in the immune response. This compound specifically stimulates the production of tumor necrosis factor-alpha (TNF-alpha), which can cause the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can increase the production of cytokines, which can lead to inflammation and immune system activation. This compound can also cause the death of cancer cells through a process called apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab.
Zukünftige Richtungen
There are several future directions for research on N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of this compound. Another area of research is the exploration of this compound's potential use in combination with other anti-cancer agents. Additionally, the development of new formulations of this compound that improve its solubility and stability could make it a more viable option for clinical use.
Synthesemethoden
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide can be synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitroquinazoline with methylamine, followed by reduction with lithium aluminum hydride and acetylation with acetic anhydride. This synthesis method has been optimized over the years to increase the yield and purity of this compound.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-5-4-6-10-12(9)14-8-16(13(10)18)7-11(17)15(2)3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKJFLFSNYMPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)

![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
